Poly(Dispersrot 1 Acrylat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

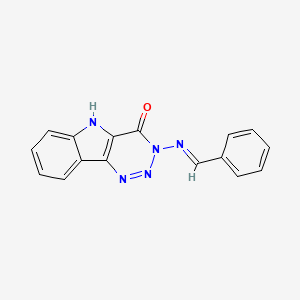

Poly(Disperse Red 1 acrylate) is a polymer derived from Disperse Red 1 acrylate, a compound known for its nonlinear optical properties. This polymer is widely used in the development of photonic and optical materials due to its unique solvatochromic and pH-responsive characteristics .

Wissenschaftliche Forschungsanwendungen

Poly(Disperse Red 1 acrylate) has a wide range of applications in scientific research:

Wirkmechanismus

- Poly(DISPERSE RED 1 ACRYLATE) (DR1A) is a copolymer composed of Disperse Red 1 acrylate (DR1A) and either butyl methacrylate (BMA) or methyl methacrylate (MMA) .

- Irradiation with light causes the DR1A copolymer to undergo cis-trans isomerization of its azobenzene groups .

Target of Action

Mode of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Poly(Disperse Red 1 acrylate) plays a significant role in biochemical reactions due to its interaction with various biomolecules. It is known to interact with enzymes and proteins involved in photochemical trans-cis isomerization processes . The azobenzene groups in Poly(Disperse Red 1 acrylate) undergo trans-cis isomerization when exposed to light, which can influence the orientation and behavior of the polymer in biochemical environments . This interaction is crucial for its application in developing sensors and other photonic devices.

Cellular Effects

Poly(Disperse Red 1 acrylate) has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo trans-cis isomerization can lead to conformational changes in cellular components, impacting cell signaling and gene expression . Additionally, its solvatochromic properties allow it to respond to changes in the cellular environment, making it a valuable tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of Poly(Disperse Red 1 acrylate) involves its interaction with biomolecules through binding interactions and enzyme modulation. The trans-cis isomerization of the azobenzene groups in the polymer can lead to changes in the conformation of proteins and enzymes, affecting their activity . This mechanism is essential for its application in photonic devices and sensors, where precise control of molecular interactions is required.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(Disperse Red 1 acrylate) can change over time due to its stability and degradation properties. The compound is known to be stable under specific conditions, but prolonged exposure to light and varying pH levels can lead to degradation . Long-term studies have shown that the compound can maintain its functionality in in vitro and in vivo settings, although its stability may decrease over extended periods .

Dosage Effects in Animal Models

The effects of Poly(Disperse Red 1 acrylate) vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and cellular toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

Poly(Disperse Red 1 acrylate) is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization . The compound’s interaction with metabolic enzymes can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

Within cells and tissues, Poly(Disperse Red 1 acrylate) is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The compound’s solvatochromic properties also play a role in its distribution, as it can respond to changes in the cellular environment.

Subcellular Localization

Poly(Disperse Red 1 acrylate) exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is known to localize in certain cellular compartments, such as the endoplasmic reticulum and mitochondria, where it can influence cellular processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its functionality in biochemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Poly(Disperse Red 1 acrylate) is synthesized through free radical polymerization of Disperse Red 1 acrylate monomers. The reaction typically involves the use of an initiator such as azobisisobutyronitrile (AIBN) in a solvent like chloroform. The polymerization is carried out at elevated temperatures, usually around 60-70°C, under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of Poly(Disperse Red 1 acrylate) follows similar principles but on a larger scale. The process involves the use of large reactors equipped with temperature control and inert gas purging systems. The polymer is then purified through precipitation in a non-solvent such as methanol, followed by drying under reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions

Poly(Disperse Red 1 acrylate) primarily undergoes substitution reactions due to the presence of the acrylate group. It can also participate in polymerization reactions to form copolymers with other monomers .

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran at room temperature.

Polymerization Reactions: Copolymerization with other monomers like methyl methacrylate is performed using free radical initiators under similar conditions as the homopolymerization.

Major Products

The major products of these reactions include various copolymers and modified polymers that exhibit enhanced properties such as increased thermal stability or improved optical characteristics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Poly(Disperse Red 1 methacrylate): Similar in structure but derived from methacrylate monomers.

Poly[(methyl methacrylate)-co-(Disperse Red 1 acrylate)]: A copolymer that combines the properties of both monomers, offering enhanced thermal stability and optical characteristics.

Disperse Red 1 acrylate: The monomeric form, used as a precursor in the synthesis of the polymer.

Uniqueness

Poly(Disperse Red 1 acrylate) stands out due to its unique combination of pH responsiveness and nonlinear optical properties. This makes it particularly valuable in applications requiring precise control over optical and environmental responses .

Eigenschaften

CAS-Nummer |

139427-10-4 |

|---|---|

Molekularformel |

C9H19N3O |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.